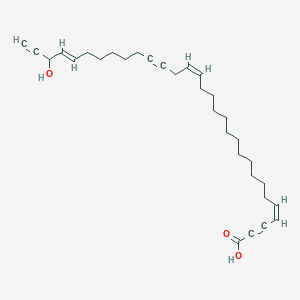

Corticatic acid A

Description

Properties

CAS No. |

160219-89-6 |

|---|---|

Molecular Formula |

C31H44O3 |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

(4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid |

InChI |

InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+ |

InChI Key |

ACNZSZPAYNDIRJ-SWFYLXDKSA-N |

SMILES |

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |

Isomeric SMILES |

C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O |

Canonical SMILES |

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |

Synonyms |

corticatic acid A corticatic acid B |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Corticatic Acid a

Source Organism and Collection

Petrosia corticata as the Biological Origin

Corticatic acid A was first isolated from the marine sponge Petrosia corticata. nih.govvulcanchem.com Marine sponges of the genus Petrosia are well-documented as prolific producers of a diverse array of bioactive natural products, with polyacetylenes being a predominant class of metabolites, particularly in temperate regions. mdpi.com These sponges have yielded a significant number of compounds with potential pharmaceutical applications, making them a key target for natural product research. vulcanchem.commdpi.com this compound is part of a larger family of related compounds, including corticatic acids B and C, which were also isolated from P. corticata. vulcanchem.com

Considerations for Sponge Material Acquisition

The acquisition of marine sponge material for natural product isolation requires careful consideration of ecological and logistical factors. Collection is often carried out by scuba diving. For instance, a specimen of a related Petrosia sp. was collected at a depth of 17 meters off Kuri Point near Munda, New Georgia Island, Solomon Islands. nih.gov This particular sponge was observed growing on a reef slope and appeared as fingerlike projections with a hard texture. nih.gov To ensure the preservation of the chemical constituents, voucher samples are typically stored in formalin and molecular grade ethanol. nih.gov

Extraction and Preliminary Fractionation Techniques

The initial step in isolating this compound from the sponge material involves extracting the crude mixture of organic compounds. This is followed by a preliminary separation process to narrow down the fractions containing the target molecule.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique used to draw out the desired compounds from the sponge tissue. gerli.com This process typically involves the use of organic solvents to dissolve the cellular components and release the natural products. mit.edu Given that this compound is a carboxylic acid, acid-base extraction principles can be applied to selectively separate it from other compounds. libretexts.orgwikipedia.org

A general procedure for extracting compounds from a crude reaction mixture involves diluting it with a suitable organic solvent, such as ether or ethyl acetate, and then washing the organic layer to remove impurities. mit.edu An acidic wash can be used to remove basic impurities, while a basic wash with a solution like sodium bicarbonate can be employed to extract acidic compounds like this compound by converting them into their more water-soluble salt forms. mit.edulibretexts.org The choice of solvent is crucial; for instance, ether is often preferred due to its ease of removal. mit.edu The process may involve multiple extractions to ensure a high yield of the target compound. libretexts.org

The following table provides an overview of common solvents and their applications in extraction:

| Solvent | Application | Rationale |

| Ether | Primary organic solvent | Easily removed, good for dissolving many organic compounds. mit.edu |

| Ethyl Acetate | Alternative organic solvent | Effective but harder to remove than ether. mit.edu |

| Sodium Bicarbonate (aq) | Basic wash | Reacts with carboxylic acids to form water-soluble salts, separating them from neutral and basic compounds. libretexts.org |

| Hydrochloric Acid (aq) | Acidic wash | Removes basic impurities. mit.edu |

Bio-guided Fractionation Strategies

Bio-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions. frontiersin.orgscirp.org This method is particularly useful when searching for new bioactive compounds. The process involves separating the initial extract into various fractions and testing each for a specific biological activity, such as antifungal or enzyme-inhibiting properties. scirp.org The most active fractions are then subjected to further separation until a pure, active compound is isolated. scirp.org

For instance, corticatic acids A-C were identified as having antifungal activity against Mortieralla ramanniana. nih.gov Later studies also identified this compound as an inhibitor of geranylgeranyltransferase type I (GGTase I). nih.gov This bioactivity would serve as the guidepost in the fractionation process. The crude extract is partitioned between different solvents to create fractions with varying polarities. miloa.eu Each fraction is then assayed, and the one exhibiting the highest activity is selected for further purification. miloa.eunih.gov This iterative process of separation and bioassay significantly streamlines the discovery of novel bioactive molecules like this compound. acs.org

Advanced Chromatographic Separation Methods for Purification

Following initial extraction and fractionation, advanced chromatographic techniques are essential for the final purification of this compound. nih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. savemyexams.com

Various chromatographic methods are employed to achieve high purity. nih.gov Column chromatography is a common initial purification step, where the sample is passed through a column packed with a solid adsorbent like silica (B1680970) gel. illinois.edumaas.edu.mm The components separate based on their affinity for the stationary phase and the polarity of the mobile phase. ijpsjournal.com

High-performance liquid chromatography (HPLC) is a more advanced technique that offers higher resolution and faster separation times. nih.gov It is often used in the final stages of purification to isolate the pure compound. nih.gov Thin-layer chromatography (TLC) is another valuable tool used to monitor the progress of the separation and to determine the purity of the isolated fractions. savemyexams.commaas.edu.mm

The table below outlines some of the chromatographic techniques used in the purification of natural products like this compound.

| Chromatographic Technique | Principle | Application in Purification |

| Column Chromatography | Separation based on adsorption to a solid stationary phase. illinois.edu | Initial purification of crude extracts and fractions. maas.edu.mm |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation with high resolution. nih.gov | Final purification to obtain a highly pure compound. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. savemyexams.com | Monitoring separation progress and assessing fraction purity. maas.edu.mm |

The structural elucidation of the purified this compound is then carried out using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net It is noteworthy that the initially proposed structure of this compound was later revised based on further structural reinvestigation. researchgate.net

Column Chromatography Techniques

Initial separation of the crude extract is typically achieved through column chromatography. fractioncollector.infouvic.ca This technique separates compounds based on their differential adsorption to a stationary phase, with a mobile phase carrying the components through the column. uvic.ca For the isolation of this compound, silica gel is commonly used as the stationary phase due to its polar nature, which effectively separates compounds of varying polarities. fractioncollector.infouvic.ca The mobile phase, a solvent or a mixture of solvents, is carefully chosen to achieve the desired separation. uvic.ca The elution of compounds generally follows an order of increasing polarity, with non-polar compounds eluting first. uvic.ca The weight of the adsorbent used is typically 20 to 50 times the weight of the sample to ensure effective separation. uvic.ca

High-Performance Liquid Chromatography (HPLC) for Isolation

Following initial purification by column chromatography, High-Performance Liquid Chromatography (HPLC) is employed for the final isolation of this compound to achieve a high degree of purity. vulcanchem.comoiv.int This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to a more efficient separation. oiv.int For the purification of acidic compounds like this compound, reversed-phase HPLC is often the method of choice. biotage.comresearchgate.net In this setup, a nonpolar stationary phase, such as octyl-bonded silica (C8) or octadecyl-bonded silica (C18), is used with a polar mobile phase. oiv.intbiotage.com The mobile phase is often an acidified aqueous solution to ensure that the carboxylic acid remains protonated, increasing its retention on the nonpolar column. biotage.comresearchgate.net Detection is commonly carried out using a UV spectrophotometer, as the conjugated systems within this compound absorb UV light. oiv.intub.edu

Thin-Layer Chromatography (TLC) for Purity Assessment

Throughout the isolation process, Thin-Layer Chromatography (TLC) is a crucial tool for assessing the purity of the fractions obtained. ualberta.caumass.eduresearchgate.net TLC is a simple, rapid, and sensitive technique that separates compounds based on their affinity for the stationary phase, which is typically a thin layer of silica gel on a plate. umass.edu A pure compound will appear as a single spot on the developed TLC plate. ualberta.caresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for preliminary identification. ualberta.ca

Spectroscopic Techniques for Definitive Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a complex natural product like this compound, both Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been pivotal.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern offering valuable clues about its structure.

In the initial characterization of this compound, high-resolution fast atom bombardment mass spectrometry (HR-FABMS), a technique similar to EI-MS in providing high-resolution mass data, was instrumental. It established the molecular formula of this compound as C₃₁H₄₄O₃. mdpi.com

The fragmentation of long-chain carboxylic acids under EI-MS typically involves characteristic cleavages. Common fragmentation pathways include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and a series of hydrocarbon fragments. asm.org Alpha-cleavage next to the carbonyl group is also a prominent fragmentation mode. nih.govresearchgate.net While specific EI-MS fragmentation data for the revised structure of this compound is not detailed in the available literature, analysis would be expected to align with the fragmentation patterns of other long-chain polyunsaturated and polyacetylenic carboxylic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS). nih.gov Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS for analyzing polar molecules like carboxylic acids, often yielding a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. thieme-connect.comdntb.gov.ua

In the study of natural products from marine sponges, LC-MS is frequently used for bioassay-guided fractionation and identification of components in complex extracts. mdpi.comresearchgate.net For this compound and its congeners, which are isolated from sponge extracts, LC-MS serves as a critical tool for purification and preliminary identification. nih.gov The technique allows for the detection of compounds at low concentrations and can provide molecular weight information that complements other spectroscopic data. For instance, in the analysis of similar polyacetylenic acids, LC-ESI-MS has been used to identify analogs based on the detection of their deprotonated molecules [M-H]⁻ and characteristic mass differences between them. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions within the structure. This technique is particularly useful for identifying chromophores, which are the parts of a molecule responsible for its color and UV absorption. mdpi.com Conjugated systems, such as those containing multiple double or triple bonds, are strong chromophores.

The UV spectrum is crucial for identifying the presence and extent of conjugation in polyacetylenes like this compound. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore's structure. As the length of a conjugated system increases, the λmax generally shifts to a longer wavelength (a bathochromic or red shift).

In the initial 1994 report, the presence of a UV chromophore was noted for this compound, which was essential for elucidating parts of its structure. mdpi.com While the specific λmax value for the originally proposed or the revised structure of this compound is not detailed in the cited literature, related polyacetylenic compounds from Petrosia sponges containing conjugated ynone functionalities exhibit UV absorptions in the range of 220-225 nm. For polyene structures, the λmax can be a key indicator of the number of conjugated double bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound provided key evidence for its primary functional groups during its initial isolation. mdpi.com The characteristic absorption bands confirm its identity as a carboxylic acid containing acetylenic functionalities.

| Functional Group | Vibrational Mode | Absorption (cm⁻¹) | Reference(s) |

| Carboxylic Acid | O-H stretch | 3600-2400 (broad) | mdpi.com |

| Acetylene | C≡C-H stretch | 3300 | mdpi.com |

| Alkane | C-H stretch | 2850, 2750 | mdpi.com |

| Acetylene | C≡C stretch | 2240 | mdpi.com |

| Carboxylic Acid | C=O stretch | 1690 | mdpi.com |

| Various | Fingerprint Region | 1460, 1250 | mdpi.com |

The very broad band observed between 3600 and 2400 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. The sharp peak at 2240 cm⁻¹ is indicative of the carbon-carbon triple bond (alkyne) stretching vibration, a defining feature of polyacetylenes. The strong absorption at 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid group.

Application of X-ray Crystallography for Related Structures or Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. While obtaining a single crystal of a complex, flexible natural product like this compound suitable for X-ray analysis can be challenging, the technique has been successfully applied to related compounds from the same genus, Petrosia.

For instance, the absolute structure of petrosterol, a sterol also isolated from a Petrosia sponge, was confirmed by X-ray crystallography of its p-bromobenzoate derivative. The introduction of a heavy atom like bromine facilitates the determination of the absolute configuration. Similarly, the absolute configurations of other polyacetylenes isolated from Petrosia species have been determined using chemical methods like the modified Mosher's method, which relies on NMR analysis of diastereomeric esters. researchgate.net The data from these related structures provide a crucial reference point for establishing the stereochemistry of new isolates like this compound by comparing their spectroscopic data and biosynthetic pathways.

Structural Reinvestigation and Confirmation Processes

In 2014, a study by Takada, Okada, and Matsunaga resulted in the revision of the structure of this compound. nih.gov The reinvestigation was prompted by the observation that the originally proposed structure did not align with the structural features of other linear acetylenes that are biosynthetically related and isolated from the same sponge genus, Petrosia. nih.gov

During the process of re-isolating and verifying the structure of this compound, three new related congeners were also discovered. The detailed spectroscopic analysis of this family of compounds, presumably using advanced 2D NMR techniques and further mass spectrometric analysis, allowed for the correction of the original structure. nih.gov This synergistic approach, comparing a family of related natural products, is a powerful strategy for confirming and, when necessary, revising complex molecular structures. The revised structure of this compound now fits logically within the established biosynthetic framework of polyacetylenes from Petrosia sponges.

Total Synthesis Strategies of Corticatic Acid a

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a foundational technique in planning the synthesis of a complex target molecule (TM) like corticatic acid A. ub.edusolubilityofthings.comias.ac.in This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. uniurb.itslideshare.net These disconnections are the reverse of known chemical reactions. ub.edu For a molecule with the complexity of this compound, which features a long carbon chain and specific stereochemistry, the choice of disconnection points is crucial for an efficient synthesis. youtube.com

Key considerations in the retrosynthetic analysis of this compound include:

Identifying key functional groups: The carboxylic acid and the polyacetylene chain are the primary functional groups that guide the disconnection strategy. sathyabama.ac.in

Strategic bond cleavage: Disconnections are often planned at the center of the molecule to create fragments of similar size, which is a hallmark of a convergent approach. uniurb.itsathyabama.ac.in Alternatively, disconnections at branch points can lead to simpler, linear precursors. uniurb.it

Simplification of stereocenters: The analysis must consider how to establish the correct stereochemistry at each chiral center in the molecule. This often involves disconnecting the molecule in a way that allows for the use of well-established stereoselective reactions.

A plausible retrosynthetic strategy for this compound would involve disconnecting the long carbon chain into several smaller, more manageable fragments. For instance, the molecule could be broken down at the site of a carbon-carbon single bond adjacent to one of the triple bonds, suggesting a coupling reaction like the Cadiot-Chodkiewicz or Sonogashira reaction as the corresponding forward synthetic step. researchgate.net Further disconnections would continue until simple, achiral or readily available chiral starting materials are reached. ub.edu The entire process generates a "retrosynthetic tree," outlining various potential synthetic routes to the target molecule. ub.eduias.ac.in

Convergent and Linear Synthesis Strategies

Once a retrosynthetic analysis is complete, a forward synthetic plan can be devised using either a linear or a convergent strategy. chemistnotes.com

Stereoselective Synthesis Methodologies

The presence of specific stereoisomers is crucial for the biological activity of many natural products. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of this compound is of paramount importance. uwindsor.ca

Control of Stereochemistry and Diastereoselectivity

Achieving the correct stereochemistry requires the use of stereoselective reactions that favor the formation of one stereoisomer over others. rsc.org For this compound, this involves controlling the geometry of the double bonds (E/Z isomerism) and the configuration of any chiral centers.

Methods to control stereochemistry include:

Substrate-controlled methods: Where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. du.ac.in

Reagent-controlled methods: Employing a chiral reagent to induce stereoselectivity in a reaction with an achiral substrate. du.ac.in

Catalyst-controlled methods: Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer or diastereomer.

Diastereoselectivity, the selective formation of one diastereomer over another, is also a key consideration. du.ac.in This can often be achieved by carefully selecting reagents and reaction conditions that favor a specific transition state geometry.

Chiral Auxiliary and Asymmetric Catalysis Applications

To ensure the synthesis produces the correct enantiomer of this compound, chemists employ asymmetric synthesis techniques. uwindsor.ca

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. uwindsor.cayork.ac.uk This auxiliary then directs the stereochemical course of a reaction, after which it can be removed and ideally recycled. du.ac.inyork.ac.uk Evans oxazolidinones are a well-known example of effective chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create new stereocenters with high selectivity. uwindsor.casioc-journal.cn

Asymmetric Catalysis: This is often considered the most elegant approach to asymmetric synthesis. uwindsor.ca It involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product. uwindsor.ca The catalyst creates a chiral environment that biases the reaction to produce one enantiomer in excess. Examples of powerful asymmetric catalytic reactions include Sharpless asymmetric epoxidation and dihydroxylation, which can be used to install specific stereocenters. researchgate.netyork.ac.uk

The application of these methodologies is crucial for the enantiocontrolled synthesis of complex molecules like this compound, ensuring that the final product has the desired absolute stereochemistry. nih.gov

Key Transformations and Reaction Sequence Optimization

Key transformations likely to be employed in the synthesis of this compound include:

Carbon-Carbon Bond Forming Reactions: Reactions such as the Wittig reaction, aldol condensations, and various coupling reactions (e.g., Sonogashira, Suzuki, Cadiot-Chodkiewicz) are essential for building the long carbon chain. researchgate.netyoutube.com

Functional Group Interconversions: These are reactions that convert one functional group into another, such as the oxidation of an alcohol to a carboxylic acid or the reduction of an alkyne to a cis- or trans-alkene. sathyabama.ac.inyoutube.com

Protecting Group Chemistry: Protecting groups are temporarily installed to mask reactive functional groups and prevent them from undergoing unwanted reactions. fiveable.me Their strategic use is vital in a multi-step synthesis.

Optimizing the reaction sequence involves carefully considering the order of reactions to avoid competing side reactions and to minimize the number of synthetic steps. solubilityofthings.com For example, it is often more efficient to introduce sensitive functional groups, like the polyacetylene moiety, in the later stages of the synthesis to avoid their degradation under various reaction conditions.

Challenges in Complex Polyacetylene Synthesis

The synthesis of polyacetylenes, a class of compounds characterized by multiple carbon-carbon triple bonds, presents a unique set of challenges. nih.gov These molecules are often unstable and prone to decomposition. nih.govnih.gov

Specific challenges in the synthesis of this compound and other complex polyacetylenes include:

Instability: Polyacetylenes can be sensitive to heat, light, and air, leading to polymerization, oxidation, or other decomposition pathways. mdpi.comwikipedia.org This necessitates careful handling and purification under inert conditions.

Solubility: Many polyacetylenes are poorly soluble in common organic solvents, which can complicate reaction workup and purification. mdpi.comwikipedia.org

Stereocontrol: Creating and maintaining the desired stereochemistry of double bonds within a polyacetylene chain can be difficult.

Selectivity in Reactions: Achieving selective reactions at one of multiple triple bonds within the same molecule requires carefully chosen reagents and conditions.

Despite these challenges, the development of new synthetic methods and catalysts continues to advance the field of polyacetylene synthesis. mdpi.com For instance, transition metal catalysts, such as those based on rhodium or palladium, have been developed for the controlled polymerization of acetylenes. mdpi.com Overcoming these synthetic hurdles is essential for accessing complex polyacetylenic natural products like this compound for further biological evaluation.

Characterization of Synthetic Intermediates and Final Products

The unambiguous characterization of all compounds synthesized is a cornerstone of total synthesis, providing definitive proof of structure. nih.gov This process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. organicchemistrydata.orgrsc.orgscielo.org.mx For a molecule as complex as this compound, these methods are indispensable at every stage, from the early intermediates to the final natural product.

The characterization process would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the placement of protons. ajol.info Techniques like COSY, HSQC, and HMBC would be used to establish connectivity between different parts of the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities would be meticulously analyzed for each intermediate to confirm that the desired transformations have occurred.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of each intermediate and the final product by providing a highly accurate mass-to-charge ratio. rsc.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. researchgate.net For this compound and its intermediates, key absorbances would include those for hydroxyl (O-H), alkyne (C≡C), and carboxylic acid (C=O and O-H) functionalities.

The following data tables represent the type of information that would be generated during a total synthesis campaign for the characterization of key synthetic intermediates and the final product. Note: The data for the intermediates is hypothetical and representative of what would be expected, as a detailed published synthesis with this specific data is not available. The data for the final product is based on the reported values for the structurally revised natural product.

Table 1: Representative Spectroscopic Data for a Key Synthetic Intermediate

| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | HRMS (ESI-TOF) m/z | IR (film) νₘₐₓ (cm⁻¹) |

| Hypothetical Intermediate 1 | 4.15 (t, J = 6.5 Hz, 2H), 3.40 (s, 3H), 2.50 (m, 2H), 2.21 (t, J = 7.0 Hz, 2H), 1.5-1.8 (m, 8H), 0.90 (t, J = 7.5 Hz, 3H) | 174.2, 82.1, 79.5, 68.4, 51.6, 31.5, 29.1, 28.8, 25.7, 22.6, 19.2, 14.1 | [M+Na]⁺ Calcd for C₁₅H₂₄O₃Na: 287.1618, Found: 287.1621 | 3300 (br), 2925, 2854, 2150, 1735, 1100 |

Table 2: Characterization Data for the Final Product (Revised this compound)

| Compound | ¹H NMR (CD₃OD, 600 MHz) δ (ppm) | ¹³C NMR (CD₃OD, 150 MHz) δ (ppm) | HRMS (FAB) | IR (film) νₘₐₓ (cm⁻¹) |

| This compound | Specific chemical shifts and coupling constants as reported in structural revision literature would be listed here. | Specific chemical shifts as reported in structural revision literature would be listed here. | Reported m/z [M-H]⁻ | 3300 (br), 2920, 2850, 2155, 1710 |

The confirmation that the spectroscopic data of the synthetic this compound perfectly matches that of the natural isolate would provide the ultimate proof of the success of the total synthesis and, in this particular case, the correctness of the revised structure.

Preparation of Synthetic Analogs of Corticatic Acid a

Rational Design of Structural Variants

The rational design of corticatic acid A analogs is primarily guided by its known biological target, GGTase I. researchgate.net The goal is to create structural variants that can provide insights into the key molecular interactions between the inhibitor and the enzyme's active site. The crystal structure of GGTase-I reveals a hydrophobic pocket where the geranylgeranyl pyrophosphate (GGPP) substrate binds, as well as a binding site for the C-terminal CAAX motif of the protein substrate. mdpi.com

The design of this compound analogs would logically focus on several key structural features:

The Carboxylic Acid Moiety: The presence of a terminal carboxylic acid is a common feature among several natural product inhibitors of prenyltransferases. unimi.it It is hypothesized that this acidic group may interact with positively charged residues or a zinc ion within the enzyme's active site. mdpi.com Therefore, analogs could be designed where the carboxylate is esterified, reduced to an alcohol, or replaced with other acidic functional groups (e.g., a phosphonate (B1237965) or a tetrazole) to probe the importance of this interaction.

The Polyacetylene Chain: The long, rigid polyacetylene chain is a defining characteristic of this compound. Analogs with varying chain lengths could be synthesized to explore the optimal length for fitting within the hydrophobic binding pocket of GGTase I. The degree of unsaturation could also be modified by selectively reducing some of the triple bonds to double or single bonds, which would alter the molecule's rigidity and conformation.

The Hydroxyl Groups: this compound and its naturally occurring, more potent analogs, corticatic acids D and E, possess hydroxyl groups at specific positions along the carbon chain. researchgate.net The position and stereochemistry of these hydroxyl groups are likely critical for specific hydrogen bonding interactions with amino acid residues in the GGTase I active site. The rational design of analogs would involve synthesizing stereoisomers of the natural products, as well as moving the hydroxyl groups to different positions or removing them entirely to map the key hydrogen bond donor/acceptor sites.

Synthetic Methodologies for Analogue Creation

The creation of this compound analogs relies on established synthetic methodologies for the construction of polyacetylenic compounds. researchgate.netnih.gov A convergent synthetic strategy is often employed, where different fragments of the molecule are synthesized separately and then coupled together in the final stages.

Key reactions in the synthesis of a polyacetylene backbone include:

Cadiot-Chodkiewicz Coupling: This is a classic method for the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. This reaction is highly effective for creating conjugated diyne systems.

Glaser Coupling: This reaction involves the oxidative coupling of two terminal alkynes using a copper(I) salt and an oxidant such as oxygen or a copper(II) salt. It is used to form symmetrical diynes.

Eglinton and Hay Couplings: These are variations of the Glaser coupling that use a copper(II) salt in pyridine (B92270) (Eglinton) or a copper(I) salt with TMEDA (Hay) as the catalyst system.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a versatile tool for creating carbon-carbon bonds and could be adapted for the synthesis of analogs with modified backbones.

For the introduction of hydroxyl groups with specific stereochemistry, asymmetric synthesis techniques are employed. These can include the use of chiral catalysts for reductions of ketones or the use of chiral starting materials derived from the "chiral pool."

Targeted Chemical Modifications and Derivatization

Targeted chemical modifications of the natural this compound or its synthetic precursors allow for the generation of a diverse library of analogs. These modifications focus on the key functional groups: the carboxylic acid and the hydroxyl groups.

Modifications of the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, or more complex esters) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion of the carboxylic acid to a carboxylate salt. nih.gov

Amidation: The carboxylic acid can be converted to amides by reaction with amines using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Modifications of the Hydroxyl Groups:

Oxidation: Secondary hydroxyl groups can be oxidized to ketones using reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane.

Esterification and Etherification: The hydroxyl groups can be acylated to form esters or alkylated to form ethers to investigate the importance of the hydrogen bond donating ability of these groups.

Inversion of Stereochemistry: The stereochemistry of a hydroxyl group can be inverted through a Mitsunobu reaction, which involves reaction with an acid (like p-nitrobenzoic acid), triphenylphosphine, and diethyl azodicarboxylate (DEAD), followed by hydrolysis of the resulting ester.

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold.

Relationship between Structural Modifications and Biological Activity (SAR context for synthesis)

The synthesis of analogs is intrinsically linked to the study of structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed understanding of the pharmacophore can be developed. The primary biological assay for this purpose would be the in vitro inhibition of GGTase I.

A preliminary SAR can be deduced from the naturally occurring corticatic acids A, D, and E. researchgate.net

| Compound | Structure | IC50 (µM) for GGTase I Inhibition |

| This compound | A long-chain polyacetylenic acid with two hydroxyl groups. | 7.3 researchgate.net |

| Corticatic acid D | A stereoisomer of this compound. | 1.9 researchgate.net |

| Corticatic acid E | Another stereoisomer of this compound. | 2.4 researchgate.net |

This table is generated based on the textual data and provides a simplified representation. The exact structures are complex and can be found in the cited literature.

Stereochemistry is Crucial: The difference in inhibitory potency between this compound and its stereoisomers, corticatic acids D and E, highlights the critical importance of the spatial arrangement of the hydroxyl groups for effective binding to GGTase I. researchgate.net Corticatic acids D and E are significantly more potent than this compound, suggesting that their specific stereochemistry allows for more favorable interactions within the enzyme's active site.

The Carboxylic Acid is Likely Important: While not directly demonstrated by this data set alone, the presence of the carboxylic acid in all three active compounds suggests it is a key feature for activity, a hypothesis supported by studies of other prenyltransferase inhibitors. unimi.it The synthesis of ester or amide analogs would be necessary to confirm this.

The Polyacetylene Scaffold is a Valid Starting Point: The micromolar inhibitory activity of these natural products confirms that the polyacetylenic fatty acid scaffold is a viable starting point for the design of more potent GGTase I inhibitors.

Further synthetic efforts would aim to build upon these initial findings. For instance, creating analogs where the hydroxyl groups are moved along the chain or where the chain length is altered would provide a more complete picture of the optimal structure for GGTase I inhibition. The ultimate goal of these synthetic and SAR studies is to develop a highly potent and selective inhibitor of GGTase I, which could serve as a valuable research tool and a potential starting point for the development of new therapeutic agents.

Mechanistic Investigations of Biological Activities of Corticatic Acid a

In vitro Mechanistic Studies

Mechanisms of Antifungal Activity

Corticatic acid A, a polyacetylenic compound isolated from the marine sponge Petrosia corticata, has demonstrated notable antifungal properties. vulcanchem.comacs.org Investigations into its mechanism of action reveal a multi-faceted approach to inhibiting fungal growth, targeting key cellular processes and enzymes.

The antifungal potential of this compound has been confirmed against several fungal species. It has shown activity against the fungus Mortierella ramanniana. vulcanchem.com Furthermore, its efficacy has been specifically quantified against the opportunistic human pathogen Candida albicans. In vitro studies have determined that this compound inhibits the growth of C. albicans with a minimum inhibitory concentration (MIC) value of 54 μM. acs.org

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Activity Metric | Value | Reference |

| Candida albicans | MIC | 54 μM | acs.org |

| Mortierella ramanniana | Antifungal Activity | Demonstrated | vulcanchem.com |

The fungal cell membrane and its components are primary targets for many antifungal drugs. libretexts.org Ergosterol (B1671047), the main sterol in fungal membranes, is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. creative-biolabs.comfrontiersin.orgmdpi.com Its biosynthesis pathway is a well-established target for antifungal agents like azoles and allylamines, which inhibit key enzymes and lead to the depletion of ergosterol and the accumulation of toxic byproducts, ultimately disrupting membrane function and causing cell death. libretexts.orgfrontiersin.orgmdpi.comnih.gov

While the direct interaction of this compound with ergosterol or its specific inhibition of the ergosterol biosynthesis pathway has not been explicitly detailed in the available research, its primary reported mechanism involves enzyme inhibition that affects cell wall integrity. acs.org The disruption of the fungal cell wall, which works in concert with the cell membrane, is a proven antifungal strategy. mdpi.com

A significant mechanism of this compound's antifungal action is the inhibition of the enzyme geranylgeranyltransferase type I (GGTase I). vulcanchem.comacs.org This enzyme is critical for the post-translational modification of proteins essential for various cellular processes. vulcanchem.com In fungi, GGTase I is responsible for modifying proteins like Rho1p, a key regulator of 1,3-β-d-glucan synthesis, which is a vital component of the fungal cell wall. acs.org The inhibition of GGTase I disrupts cell wall biosynthesis and is detrimental to fungal viability. acs.org

This compound has been identified as an inhibitor of GGTase I isolated from Candida albicans, demonstrating a half-maximal inhibitory concentration (IC₅₀) of 1.9 μM. acs.orgnih.govnii.ac.jp This enzyme is considered a promising target for selective antifungal agents because there is minimal sequence similarity between the human and Candida forms of GGTase I. acs.org

Table 2: Inhibition of Fungal Enzymes by this compound

| Enzyme | Source Organism | Activity Metric | Value | Reference |

| Geranylgeranyltransferase type I (GGTase I) | Candida albicans | IC₅₀ | 1.9 μM | acs.orgnih.govnii.ac.jp |

The biological activity of this compound is intrinsically linked to its distinct chemical structure. vulcanchem.com As a polyacetylenic compound, it features multiple unsaturated carbon-carbon triple and double bonds, which are believed to be crucial for its interaction with biological targets. vulcanchem.com Studies on other natural acetylenic acids have shown that antifungal activity is often dependent on the compound's chain length and the specific position of the triple bonds. asm.org

Inhibition of Specific Fungal Enzymes (e.g., geranylgeranyltransferase type I)

Mechanistic Aspects of Cytotoxic Activity

Beyond its antifungal properties, this compound is recognized as an inhibitor of GGTase I, an enzyme also implicated in human disease processes, including cancer. vulcanchem.com This inhibition suggests a potential for cytotoxic activity, as GGTase I is involved in cellular signaling and proliferation. vulcanchem.com Polyacetylenic compounds isolated from marine sources are often reported to possess cytotoxic activities. acs.org

However, specific mechanistic studies detailing how this compound exerts cytotoxicity beyond GGTase I inhibition are not extensively documented in current literature. Other natural compounds exert cytotoxic effects through various mechanisms such as inducing the production of reactive oxygen species (ROS), triggering apoptosis (programmed cell death), and causing cell cycle arrest. frontiersin.orgmdpi.commdpi.com While the inhibition of GGTase I by this compound is a clear mechanism with relevance to both antifungal and potential anticancer activity, further research is needed to fully elucidate its specific cytotoxic pathways of action.

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

Molecular Targets and Interaction Analysis

Research has successfully identified a specific protein target for this compound. It has been shown to be an inhibitor of geranylgeranyltransferase type I (GGTase I). vulcanchem.comnih.gov This enzyme is responsible for attaching a 20-carbon geranylgeranyl pyrophosphate lipid moiety to the C-terminus of specific target proteins. nih.gov This post-translational modification is essential for the proper localization and function of many signaling proteins. The identification of GGTase I as a target is significant, as this enzyme is considered a potential therapeutic target in various diseases, including cancer. vulcanchem.com

Table 2: Identified Protein Target of this compound

| Compound Name | Protein Target | Source of Enzyme | Reference |

| This compound | Geranylgeranyltransferase type I (GGTase I) | Candida albicans | nih.gov |

There is no specific information available in the reviewed scientific literature regarding the binding of this compound to specific cellular receptors or the conformational changes that might result from such interactions. The binding of a ligand to a receptor typically induces a conformational change in the receptor protein, which initiates a signaling cascade. bioagilytix.comnih.gov While the high lipophilicity of this compound suggests it may interact with cellular membranes, direct evidence of receptor binding is currently unreported. vulcanchem.com

The primary characterized enzymatic interaction for this compound is the inhibition of geranylgeranyltransferase type I (GGTase I). nih.gov Studies have quantified this inhibitory activity, providing insight into its potency. In an assay using GGTase I from Candida albicans, this compound, along with its congeners Corticatic acid D and E, demonstrated inhibitory effects with IC₅₀ values in the micromolar range. nih.gov The detailed kinetic mechanism (e.g., competitive, non-competitive) has not been fully elucidated in the available literature. Enzyme inhibition kinetics are crucial for understanding how a molecule interacts with its target, whether by competing with the substrate at the active site or by binding to an allosteric site. frontiersin.orglibretexts.org

Table 3: Enzyme Inhibition Data for this compound

| Enzyme | Inhibitor | IC₅₀ (µM) | Source of Enzyme | Reference |

| Geranylgeranyltransferase type I (GGTase I) | This compound | 1.9–7.3* | Candida albicans | nih.gov |

*The reported IC₅₀ value is for the group of compounds including Corticatic acids A, D, and E.

Receptor Binding and Conformational Changes

Preclinical Mechanistic Studies in Animal Models

Utility of Animal Models for Mechanistic Elucidation

Animal models are indispensable tools in preclinical research, providing a complex physiological system to investigate the mechanisms of action of novel compounds like this compound. angelinipharma.comstxbp1disorders.org The selection of an appropriate animal model is contingent on the biological activity being studied. For instance, to explore the antifungal mechanism of this compound, murine models of fungal infections, such as candidiasis or aspergillosis, would be highly relevant. asm.orgnih.gov These models allow researchers to assess the compound's efficacy in a living organism and to dissect the molecular pathways involved in its therapeutic effect.

The use of genetically modified animal models can further enhance mechanistic understanding. For example, knockout mice lacking specific components of the immune system could help determine if the antifungal activity of this compound is solely a direct effect on the pathogen or if it also involves modulation of the host's immune response. nih.gov Similarly, to investigate its potential as an α-glucosidase inhibitor for metabolic applications, animal models of diabetes or obesity would be employed. nih.gov These models facilitate the study of the compound's impact on glucose metabolism, insulin (B600854) sensitivity, and other relevant physiological parameters.

A study by Li et al. (2008) highlighted the low in vivo toxicity of acetylenic acids, including compounds structurally related to this compound, in mice, which supports the feasibility of using murine models for further mechanistic exploration. asm.orgasm.org The data from such animal studies are crucial for establishing a preliminary safety and efficacy profile before considering any human trials.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds

| Compound | Organism | MIC (μg/mL) |

| This compound | Mortierella ramanniana | 3.1 |

| Corticatic acid B | Mortierella ramanniana | 6.2 |

| Corticatic acid C | Mortierella ramanniana | 1.6 |

This table is based on data reported for the antifungal activity of corticatic acids. researchgate.net

In vivo Imaging Techniques for Tracking Molecular Mechanisms (e.g., bioluminescence, fluorescence imaging)

In vivo imaging techniques offer a non-invasive window into the dynamic biological processes within a living animal, making them invaluable for elucidating the molecular mechanisms of compounds like this compound. nih.gov Bioluminescence and fluorescence imaging are particularly powerful tools in this regard.

Bioluminescence Imaging (BLI) could be employed to track the progression of a fungal infection in real-time in response to treatment with this compound. This would involve using a fungal strain that has been genetically engineered to express a luciferase enzyme. The light emitted by the luciferase would serve as a proxy for the fungal burden, allowing for a quantitative assessment of the compound's antifungal efficacy over time within the same animal. nih.gov This approach reduces the number of animals required for a study and provides more robust longitudinal data.

Fluorescence Imaging , on the other hand, could be used to visualize the localization of this compound or its molecular targets within the host. If this compound were to be labeled with a fluorescent tag, its distribution and accumulation in different tissues and organs could be monitored. Furthermore, fluorescently labeled antibodies or probes specific to key proteins or pathways affected by this compound could reveal the compound's mechanism of action at a cellular level within the context of the whole organism. For example, if this compound is hypothesized to disrupt the fungal cell wall, fluorescent probes that bind to components of the cell wall could be used to visualize any structural changes induced by the compound.

While no specific in vivo imaging studies have been published for this compound, the application of these techniques is well-established in preclinical research for other compounds and would be a logical next step in its development. nih.gov

Table 2: Potential In Vivo Imaging Applications for this compound Mechanistic Studies

| Imaging Modality | Potential Application | Information Gained |

| Bioluminescence | Tracking luciferase-expressing fungal pathogens in an infection model treated with this compound. | Quantitative assessment of antifungal efficacy over time; pharmacodynamics of the compound. |

| Fluorescence | Monitoring the biodistribution of a fluorescently-labeled this compound derivative. | Tissue and organ accumulation; potential sites of action and off-target effects. |

| Fluorescence | Using fluorescent probes for molecular targets (e.g., fungal cell wall components, host immune cells) in treated animals. | Visualization of the direct effects of the compound on its target; understanding of the host response. |

Correlation of In vitro Findings with In vivo Mechanistic Insights

Establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of successful drug development. researchgate.netresearchgate.nettechnologynetworks.com For this compound, this involves demonstrating that its potent in vitro antifungal activity translates into a therapeutic effect in animal models of fungal infection.

The initial in vitro studies provide crucial information on the compound's intrinsic potency and spectrum of activity against various fungal species. asm.orgnih.gov These data are used to guide the design of in vivo studies, including the selection of the appropriate animal model and the initial dose range to be tested.

Discrepancies between in vitro and in vivo results are not uncommon and can provide valuable mechanistic insights. For instance, if this compound shows high potency in vitro but limited efficacy in vivo, this could point to issues with its pharmacokinetic properties, such as poor absorption, rapid metabolism, or inability to reach the site of infection at a sufficient concentration. Conversely, if the compound demonstrates greater efficacy in vivo than predicted from its in vitro data, it might suggest that it also acts by modulating the host's immune system to help clear the infection.

The low in vivo toxicity observed for related acetylenic acids is a positive indicator for the potential of this compound to achieve therapeutic concentrations without causing significant harm to the host. asm.orgasm.org Future preclinical studies should aim to systematically evaluate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models to establish a robust in vitro-in vivo correlation (IVIVC). This will be critical for predicting its potential clinical efficacy and for the rational design of future studies.

Structure Activity Relationships Sar and Computational Studies of Corticatic Acid a

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.brresearchgate.netijarbs.com This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their biological effects. scielo.br

Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. wikipedia.org For corticatic acid A, a variety of descriptors can be calculated to capture its unique features, including its long aliphatic chain, multiple triple and double bonds, carboxylic acid group, and hydroxyl group. vulcanchem.com

Molecular descriptors can be broadly categorized as follows:

0D-Descriptors: These include simple counts of atoms and functional groups.

1D-Descriptors: These are derived from the chemical formula, such as molecular weight.

2D-Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. They are independent of the molecule's conformation. cadaster.eu

3D-Descriptors: These are derived from the 3D coordinates of the atoms and provide information about the molecule's shape, size, and steric properties. wikipedia.orgcadaster.eu

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polarizability. wikipedia.org

The table below provides some calculated molecular descriptors for this compound. naturalproducts.net

| Descriptor Type | Descriptor Name | Value |

| 1D | Molecular Formula | C31H44O3 |

| 1D | Molecular Weight | 464.7 g/mol |

| 2D | Hydrogen Bond Donor Count | 2 |

| 2D | Hydrogen Bond Acceptor Count | 2 |

| 2D | Rotatable Bond Count | 19 |

| Physicochemical | AlogP (Lipophilicity) | 7.37 |

| Physicochemical | Topological Polar Surface Area (TopoPSA) | 57.53 Ų |

| 3D | Fsp3 (Fraction of sp3 hybridized carbons) | 0.58 |

This table presents a selection of molecular descriptors for this compound, providing insights into its physicochemical properties.

Statistical and Machine Learning Approaches in QSAR Modeling

Once molecular descriptors are calculated for a series of compounds with known biological activities, statistical and machine learning methods are employed to build the QSAR model. scielo.br These methods aim to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Commonly used methods include:

Multiple Linear Regression (MLR): This is a classical statistical method that assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Support Vector Machines (SVM): A powerful machine learning technique that can model non-linear relationships. nih.gov

Artificial Neural Networks (ANN): These are complex models inspired by the human brain that can capture highly non-linear patterns in the data. nih.gov

Random Forest (RF): An ensemble learning method that builds multiple decision trees and combines their predictions to improve accuracy and reduce overfitting. nih.gov

Deep Neural Networks (DNN): A more advanced form of neural networks with multiple layers, capable of learning from vast and complex datasets. nih.govfrontiersin.org

The development of a robust QSAR model involves several steps, including data curation, descriptor selection, model building, and rigorous validation to ensure its predictive power. scielo.brnih.gov

Ligand-Based and Structure-Based Computational Design

Computational design strategies for new molecules can be broadly classified as either ligand-based or structure-based. Ligand-based methods are employed when the 3D structure of the biological target is unknown, and they rely on the information derived from a set of known active ligands. mdpi.com Conversely, structure-based methods utilize the 3D structure of the target protein to guide the design of new inhibitors. mdpi.com

Pharmacophore Modeling and Identification

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to be active at a specific biological target. nih.govfiveable.me These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govjapsonline.com

For this compound, a pharmacophore model could be developed based on its known antifungal activity. vulcanchem.com This model would highlight the key structural elements responsible for its interaction with the fungal target. The generation of a pharmacophore model involves aligning a set of active molecules and extracting their common features. mdpi.com This model can then be used to virtually screen large chemical databases to identify new compounds with the desired pharmacophoric pattern, potentially leading to the discovery of novel antifungal agents. fiveable.me

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a structure-based computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.commdpi.commdpi.comufms.br It is a crucial tool for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity of a compound. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank the different poses. mdpi.com

In the context of this compound, if the structure of its biological target (e.g., a fungal enzyme) is known, molecular docking could be used to:

Predict its binding mode within the active site.

Identify key amino acid residues involved in the interaction.

Explain the observed structure-activity relationships of this compound and its analogues.

Guide the design of new derivatives with improved binding affinity.

The interactions observed in docking studies often include hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. mdpi.com

Molecular Dynamics Simulations for Complex Stability and Conformation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement of atoms and molecules over time. wikipedia.orgdovepress.com This technique is invaluable for assessing the stability of a ligand-protein complex and for understanding the conformational changes that may occur upon ligand binding. mdpi.comnih.govnih.gov

Following a molecular docking study of this compound with its target, an MD simulation could be performed on the predicted complex. nih.gov This would allow for:

Assessment of Binding Stability: The simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over time.

Analysis of Conformational Changes: MD simulations can show how the protein and ligand adapt their conformations to achieve an optimal fit. nih.gov

Calculation of Binding Free Energies: More advanced MD-based methods can be used to calculate the binding free energy of the ligand, providing a more accurate prediction of its affinity. nih.gov

Identification of Key Interactions: By analyzing the trajectory of the simulation, one can identify the most persistent and important interactions between the ligand and the protein. nih.gov

The insights gained from MD simulations can be used to refine the design of new inhibitors, leading to compounds with improved stability and potency. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening is a computational technique used in drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly accelerates the discovery of lead compounds by narrowing down the candidates for further experimental testing. wuxibiology.comsygnaturediscovery.com For a compound like this compound, which is a natural fungicide isolated from marine sponges, in silico methods could be employed to explore its potential therapeutic applications further. unil.ch

The process typically begins with the creation of a virtual library. These libraries can consist of millions to billions of chemical structures that are either commercially available or can be synthesized on demand. wuxibiology.comsygnaturediscovery.com The design of these libraries can be approached in several ways:

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, virtual screening can be based on the structure of a known active ligand. In the case of this compound, its known antifungal activity would form the basis for a similarity search. Computational models would screen for molecules with similar structural or electrostatic features.

Structure-Based Design: If the 3D structure of the target protein (e.g., an essential enzyme in a pathogenic fungus) is known, structure-based virtual screening, often involving molecular docking, is performed. This method simulates the interaction between each compound in the virtual library and the binding site of the target protein to predict binding affinity and mode.

Virtual Library Generation: Custom virtual libraries can be generated around the core scaffold of this compound. By applying a series of virtual chemical reactions and adding different functional groups to the core structure, a focused library of novel, synthetically feasible analogues can be created. wuxibiology.com This allows for the systematic exploration of the structure-activity relationship (SAR) to identify derivatives with potentially improved potency or selectivity.

The following table illustrates a hypothetical virtual library designed around a core scaffold, such as that of this compound, for the purpose of identifying more potent antifungal agents.

Table 1: Illustrative Virtual Library Based on a Hypothetical Core Scaffold (Note: This table is a conceptual example and does not represent actual experimental data for this compound.)

| Compound ID | Core Scaffold | R1-Group Modification | R2-Group Modification | Predicted Docking Score (kcal/mol) |

| VIRT-001 | This compound Core | -H | -CH3 | -7.5 |

| VIRT-002 | This compound Core | -F | -CH3 | -7.9 |

| VIRT-003 | This compound Core | -Cl | -CH3 | -8.2 |

| VIRT-004 | This compound Core | -H | -CH2CH3 | -7.6 |

| VIRT-005 | This compound Core | -F | -CH2CH3 | -8.1 |

Computational Predictions of Mechanistic Pathways

Computational methods can be used to predict the likely biological and chemical pathways involving a molecule like this compound. These predictions are crucial for understanding a compound's mechanism of action, potential metabolic fate, or synthetic accessibility.

Recent advances in computational chemistry have led to the development of algorithms that can analyze complex organic transformations and predict reaction outcomes. nih.gov For a natural product, these tools can help in several ways:

Biosynthetic Pathway Elucidation: Computational models can be used to propose plausible biosynthetic pathways for natural products. By analyzing the structure of this compound, algorithms could suggest precursor molecules and enzymatic reactions involved in its formation within the marine sponge.

Mechanism of Action: If this compound is known to inhibit a particular enzyme, computational studies can predict the step-by-step molecular interactions that lead to this inhibition. nih.gov This could involve, for example, predicting how the molecule binds to the active site and which functional groups are critical for its inhibitory effect. A recent study on related compounds, poricoic acids, utilized molecular docking to propose inhibitory mechanisms against the MAPK signaling pathway. researchgate.net

Metabolic Prediction: In silico tools can predict how this compound might be metabolized by key enzyme families, such as cytochrome P450. These models identify the most likely sites on the molecule for oxidation, reduction, or other metabolic transformations.

The following table provides an example of how computational tools might predict the metabolic fate of a compound.

Table 2: Example of Computationally Predicted Metabolic Pathways (Note: This table is a conceptual example and does not represent actual experimental data for this compound.)

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite | Metabolic Enzyme Family | Confidence Score |

| This compound | Hydroxylation | Hydroxy-corticatic acid A | Cytochrome P450 | High |

| This compound | Glucuronidation | This compound-glucuronide | UGT | Medium |

| This compound | Oxidation | Oxo-corticatic acid A | ADH/ALDH | High |

Advanced Analytical Methodologies for Corticatic Acid a Research

Chromatographic Techniques for Research Applications

Chromatography is a fundamental tool for the separation and analysis of Corticatic acid A from complex mixtures, such as extracts from marine sponges. vulcanchem.com The choice of chromatographic technique is dictated by the specific research goal, whether it be purification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. libretexts.org The development of a robust HPLC method is critical for achieving accurate and reproducible results. sigmaaldrich.com A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column where the separation occurs, and a detector. knauer.netadvancechemjournal.com

For acidic compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. libretexts.orgresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org

Key parameters in HPLC method development include the choice of column, mobile phase composition, flow rate, and detector wavelength. advancechemjournal.com For carboxylic acids, the pH of the mobile phase is a critical factor affecting retention time and peak shape. libretexts.org The use of buffers or acid modifiers in the mobile phase, such as phosphoric acid or formic acid, is common to ensure consistent ionization of the analyte. researchgate.netelementlabsolutions.com

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

This table provides a general example of parameters that could be adapted for this compound analysis, based on methods developed for similar acidic compounds. researchgate.netresearchgate.netpharmacophorejournal.com

| Parameter | Setting |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This is a representative method and may require optimization for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to its high polarity and low volatility. thermofisher.comlmaleidykla.lt To make such compounds amenable to GC analysis, a derivatization step is necessary. gcms.czsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. thermofisher.comsigmaaldrich.com For carboxylic acids, common derivatization methods include esterification and silylation. gcms.czlmaleidykla.lt Silylation, for instance, replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. gcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.ltsigmaaldrich.com

While GC analysis of this compound itself is not widely reported, the analysis of other acidic compounds from marine sources has been performed using GC-MS after derivatization. researchgate.net This suggests that a similar approach could be developed for this compound if required for specific analytical purposes. lmaleidykla.ltresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. eag.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eag.comnih.gov LC-MS/MS is particularly valuable for analyzing complex biological or environmental samples where the analyte concentration is very low. eag.comnih.gov

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. eag.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and is often operated in negative ion mode for carboxylic acids. lcms.cznih.gov

The tandem mass spectrometer then allows for the selection of a specific precursor ion (the molecular ion of this compound), which is then fragmented to produce characteristic product ions. eag.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). nih.govlcms.cz The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. researchgate.net

Spectroscopic Techniques for High-Resolution Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. vulcanchem.com High-resolution techniques provide detailed information about the molecule's atomic composition and connectivity.

Advanced NMR for Purity and Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides extensive information about the structure of a molecule. solubilityofthings.com For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. mdpi.comnumberanalytics.com

1D NMR: ¹H NMR provides information about the different types of protons in the molecule and their chemical environments. researchgate.net ¹³C NMR reveals the number of non-equivalent carbon atoms. chemguide.co.uklibretexts.org The chemical shifts in both spectra give clues about the functional groups present. chemguide.co.uklibretexts.org

2D NMR: Advanced 2D NMR techniques are crucial for establishing the connectivity between atoms. creative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). creative-biostructure.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. sdsu.educolumbia.edu

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and assessing its purity. mdpi.com

Table 2: Key NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Identifies proton environments and their relative numbers. |

| ¹³C NMR | Identifies the number and type of carbon environments. chemguide.co.uklibretexts.org |

| COSY | Shows ¹H-¹H spin-spin coupling correlations, revealing proton connectivity. sdsu.eduemerypharma.com |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). creative-biostructure.comcolumbia.edu |

| HMBC | Shows long-range (²JCH, ³JCH) correlations between protons and carbons, establishing the molecular framework. sdsu.eduemerypharma.com |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comchromatographyonline.com

This high mass accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. measurlabs.combioanalysis-zone.com This is a fundamental piece of information in the process of identifying a new natural product or confirming the identity of a known one.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument can provide detailed information about the fragmentation pattern of this compound. semanticscholar.orgnih.gov By analyzing the masses of the fragment ions, it is possible to deduce structural information and confirm the connectivity of different parts of the molecule, complementing the data obtained from NMR spectroscopy. nih.gov

Sample Preparation Strategies for Complex Matrices

The analysis of this compound, particularly from its natural lichen sources, presents a significant challenge due to the complexity of the biological matrix. wiley.com Lichens produce a vast array of secondary metabolites, pigments, and lipids that can interfere with the isolation and quantification of the target compound. researchgate.net Therefore, robust sample preparation strategies are essential to remove these interferences, concentrate the analyte, and ensure compatibility with downstream analytical instrumentation. wiley.comchromatographyonline.com The primary goals of sample preparation are to achieve high recovery of this compound, minimize matrix effects, and produce a clean extract for analysis. sepscience.com

Extraction and Clean-up Procedures

The initial step in isolating this compound from lichen thalli involves solid-liquid extraction. The choice of solvent is critical and is based on the polarity of the target compound. Acetone (B3395972) is a commonly used solvent for extracting lichen acids due to its effectiveness in dissolving these moderately polar compounds. protocols.ioyoutube.com The extraction can be performed using various methods, including simple soaking, sonication, or more exhaustive techniques like Soxhlet extraction to improve efficiency.

Following the initial extraction, a clean-up step is almost always necessary to remove co-extracted interfering substances. chromatographytoday.com

Liquid-Liquid Extraction (LLE): A classical technique where the crude extract is partitioned between two immiscible solvents to separate the analyte from impurities based on differential solubility. frontiersin.org